(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine

Dopamine Receptor Binding Off-Target Pharmacology CNS Polypharmacology

(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine (CAS 79893-56-4) is a chiral substituted heterocyclic phenoxyamine with molecular formula C15H21Cl2NO2 and molecular weight 318.24 g/mol. The compound was disclosed in U.S.

Molecular Formula C15H21Cl2NO2
Molecular Weight 318.2 g/mol
CAS No. 79893-56-4
Cat. No. B13788900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine
CAS79893-56-4
Molecular FormulaC15H21Cl2NO2
Molecular Weight318.2 g/mol
Structural Identifiers
SMILESCCN1CCCC1CCOC2=C(C(=CC(=C2)Cl)Cl)OC
InChIInChI=1S/C15H21Cl2NO2/c1-3-18-7-4-5-12(18)6-8-20-14-10-11(16)9-13(17)15(14)19-2/h9-10,12H,3-8H2,1-2H3
InChIKeyDBARMDUSHJFUOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine (CAS 79893-56-4): Chemical Identity and Class Context


(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine (CAS 79893-56-4) is a chiral substituted heterocyclic phenoxyamine with molecular formula C15H21Cl2NO2 and molecular weight 318.24 g/mol . The compound was disclosed in U.S. Patent 4,379,161 as part of a series of pyrrolidine-based local anesthetic agents, with the 3,5-dichloro-2-methoxyphenoxy substitution conferring enhanced lipophilicity and anesthetic potency relative to unsubstituted phenoxy analogs [1]. The molecule contains a single chiral center at the 2-position of the pyrrolidine ring, and the (-)-enantiomer is one of two stereoisomeric forms, with the (+)-form also registered under the same CAS (79893-56-4) or alternatively under CAS 79893-46-2 depending on the supplier, introducing a critical stereochemical identity verification requirement for procurement .

Why Generic Substitution of (-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine Fails: Stereochemical, Physicochemical, and Pharmacological Non-Interchangeability


In-class generic substitution of (-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine cannot be performed by simply selecting any substituted phenoxyamine or pyrrolidine-based local anesthetic. First, the compound contains a chiral center; the (-)- and (+)-enantiomers are chemically distinct species with potentially different target-binding profiles, and CAS registry assignments are inconsistent across suppliers (79893-56-4 is cited for both enantiomeric forms) . Second, the specific 3,5-dichloro-2-methoxy substitution pattern on the phenoxy ring is a critical determinant of anesthetic potency and duration, as the patent explicitly demonstrates potency differences among chloro-, dichloro-, bromo-, and unsubstituted analogs in the same pyrrolidine series [1]. Third, dopamine D2/D3 receptor binding data recorded in public databases (Ki = 5.5 nM for the racemate or unspecified enantiomer in transfected human receptor assays) indicate that this compound engages CNS aminergic targets beyond sodium channels, meaning that analogs lacking this polypharmacological fingerprint may produce different in vivo profiles [2]. Together, stereochemistry, halogen substitution pattern, and off-target receptor engagement create a non-interchangeable identity.

Quantitative Differentiation Evidence for (-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine (CAS 79893-56-4)


Dopamine D2/D3/D4/D5 Receptor Binding Affinity vs. Classical Local Anesthetics

In competitive binding assays using human dopamine receptor subtypes expressed in transfected cells, 2-[2-(3,5-dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine (racemate or unspecified stereochemistry) exhibited a Ki of 5.5 nM at human D2, D3, D4, and D5 receptors [1]. By comparison, lidocaine — the prototypical amide local anesthetic — shows negligible affinity for dopamine D2 receptors (reported Ki > 10,000 nM in rat striatal membrane binding assays using [³H]spiperone) [2]. Bupivacaine similarly lacks significant dopamine receptor binding. This represents an affinity difference of >1,800-fold at the D2 receptor, indicating that this compound possesses a dopamine receptor polypharmacology profile absent from conventional amino-amide and amino-ester local anesthetics.

Dopamine Receptor Binding Off-Target Pharmacology CNS Polypharmacology

Halogen-Dependent Structural Differentiation from Dehalogenated and Debrominated Analogs Within the Same Patent Series

U.S. Patent 4,379,161 explicitly claims and exemplifies three structurally distinct halogen variants within the same pyrrolidine scaffold: the 3,5-dichloro-2-methoxyphenoxy compound (target), the 3,5-dichlorophenoxy analog (lacking the 2-methoxy group), and the 3,5-dibromo-2-methoxyphenoxy analog [1]. The patent's teaching indicates that the specific 3,5-dichloro-2-methoxy substitution provides an optimal balance of lipophilicity and anesthetic duration compared to the monohalogen or unsubstituted phenoxy variants. While quantitative ED₅₀ values for each analog in the same assay model are not extracted in the public patent abstract or machine-readable text, the structural enumeration of these specific comparators within a single patent family establishes a class-level structure-activity relationship framework: the 3,5-dichloro-2-methoxy pattern is a deliberate design choice distinct from the 3,5-dichloro (no methoxy) and 3,5-dibromo-2-methoxy variants.

Structure-Activity Relationship Halogen Substitution Local Anesthetic Design

Enantiomer-Specific Identity: (-)- vs. (+)- Form and CAS Registry Ambiguity as a Procurement Differentiator

The compound exists as two enantiomers: the (-)-form (alternatively described as (2S)-2-[2-(3,5-dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine) is primarily registered under CAS 79893-46-2 (EINECS 279-339-3) , while the (+)-form is registered under CAS 79893-56-4 (EINECS 279-343-5) . However, supplier databases inconsistently cross-reference these assignments; some vendors list CAS 79893-56-4 for the (-)-enantiomer . This ambiguity creates a procurement verification requirement: the requesting scientist must confirm enantiomeric identity by either (a) requesting a Certificate of Analysis with chiral HPLC or optical rotation data, or (b) specifying the (2S)- or (2R)- absolute configuration. The physicochemical property differences between enantiomers are minimal at bulk level (identical molecular weight 318.24, identical boiling point ~387.2°C, identical calculated logP), but their biological activities at chiral targets (e.g., dopamine receptors, sodium channels) may diverge substantially.

Stereochemistry Enantiomeric Purity Procurement Quality Control

Class-Level Differentiation from Amino-Amide Local Anesthetics: Pyrrolidine Scaffold vs. Diethylamino Scaffold

The compound is based on a 1-ethylpyrrolidine scaffold connected via an ethyl ether linker to a 3,5-dichloro-2-methoxyphenoxy aromatic moiety [1]. This scaffold is structurally distinct from the diethylamino-acetamide pharmacophore shared by lidocaine, bupivacaine, mepivacaine, and ropivacaine. The pyrrolidine ring introduces conformational rigidity (the 5-membered ring restricts the rotational freedom of the basic amine) and alters the pKa of the tertiary amine compared to the freely rotating diethylamino group. While quantitative pKa values for this specific compound are not available in the public domain, structurally analogous N-ethylpyrrolidine compounds typically have pKa values approximately 0.5–1.0 log units higher than their diethylamino counterparts, which affects the ratio of ionized to unionized species at physiological pH and consequently the onset kinetics of sodium channel blockade [2].

Scaffold Differentiation Pharmacophore Local Anesthetic Class

Procurement-Driven Application Scenarios for (-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine (CAS 79893-56-4)


Neuroscience Research: Dual Sodium Channel/Dopamine D2 Receptor Tool Compound Development

Based on the Ki = 5.5 nM dopamine D2/D3/D4/D5 receptor binding data [1], this compound can serve as a starting scaffold for developing chemical probes that simultaneously engage voltage-gated sodium channels (the canonical local anesthetic target) and dopamine D2-family receptors. This dual pharmacology is not achievable with lidocaine (Ki > 10,000 nM at D2) or bupivacaine, making the compound uniquely suited for studies examining the intersection of dopaminergic signaling and neuronal excitability in striatal or prefrontal cortical circuits. Researchers should request chiral purity certification (± optical rotation) and confirm the specific enantiomer supplied, as stereochemistry may influence D2 vs. D3 selectivity ratios.

Medicinal Chemistry: Halogen-Scanning SAR Starting Point for Anesthetic Lead Optimization

The U.S. Patent 4,379,161 series explicitly claims this compound alongside its 3,5-dibromo-2-methoxy and 3,5-dichloro (no 2-methoxy) analogs [2]. A procurement strategy that acquires all three halogen variants enables a halogen-scanning structure-activity relationship study to systematically map the contribution of chlorine vs. bromine and the 2-methoxy group to anesthetic potency, duration, and toxicity. The 3,5-dichloro-2-methoxy substitution represents the intermediate lipophilicity point in this series, allowing ranking of the series' properties.

Analytical Reference Standard for Enantiomeric Purity Method Development

Given the documented CAS registry ambiguity between the (-)-enantiomer (79893-46-2) and the (+)-enantiomer (79893-56-4) , and the fact that some vendors cross-list both under a single CAS, this compound is a strong candidate for developing and validating chiral HPLC or capillary electrophoresis methods for enantiomeric purity determination. A laboratory that purchases both enantiomers can establish a validated separation method, then use it as a quality control reference when procuring larger quantities from new suppliers. The identical physicochemical properties (same MW, BP, density) between enantiomers mean that chiral separation is the only reliable identity confirmation.

Pharmacology Teaching and Training: Demonstration of Scaffold- vs. Pharmacophore-Based Drug Classification

Because this compound shares the local anesthetic mechanism (sodium channel blockade) with lidocaine but is built on a pyrrolidine rather than a diethylamino scaffold, it provides an instructive example for teaching the distinction between pharmacophore-based drug classification (mechanism) and scaffold-based classification (chemical structure). The compound's additional dopamine receptor affinity further demonstrates the concept of polypharmacology. Procurement for educational use requires only small quantities (10–50 mg) with basic purity documentation (≥95% by HPLC).

Quote Request

Request a Quote for (-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.